molecular formula C27H16F5O4P B12063481 1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate

1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate

Cat. No.: B12063481
M. Wt: 530.4 g/mol
InChI Key: OURNVXDJALDDIG-UHFFFAOYSA-N
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Description

1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pentafluorophenyl group, a diphenylphosphino group, and a benzenedicarboxylate moiety

Preparation Methods

The synthesis of 1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic methods include:

    Step 1: Preparation of the benzenedicarboxylate moiety through esterification reactions.

    Step 2: Introduction of the pentafluorophenyl group via electrophilic aromatic substitution.

    Step 3: Incorporation of the diphenylphosphino group through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various catalytic and chemical transformations. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate can be compared with other similar compounds, such as:

    1-Methyl-4-(trifluoromethyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, leading to different chemical properties and reactivity.

    1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxamide: This compound has an amide group instead of an ester group, which can affect its chemical behavior and applications.

Properties

Molecular Formula

C27H16F5O4P

Molecular Weight

530.4 g/mol

IUPAC Name

1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3

InChI Key

OURNVXDJALDDIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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